molecular formula C19H26N4O2 B2448094 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 1795304-86-7

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B2448094
CAS No.: 1795304-86-7
M. Wt: 342.443
InChI Key: HAIFYTYMRIAPTC-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a propoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the propoxyphenyl group: This step involves the reaction of the intermediate compound with a propoxyphenyl derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one can be compared with other triazole derivatives, such as:

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylpropan-1-one
  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its propoxyphenyl group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3-(4-propoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-2-15-25-18-6-3-16(4-7-18)5-8-19(24)22-12-9-17(10-13-22)23-14-11-20-21-23/h3-4,6-7,11,14,17H,2,5,8-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIFYTYMRIAPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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